N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide
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Description
“N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide” is a novel compound that has gained significant interest from the scientific community due to its unique properties and potential applications. It is associated with the class of organic compounds known as benzodioxoles .
Synthesis Analysis
The synthesis of similar compounds involves a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C17H14ClN3O5S . It belongs to the class of organic compounds known as benzodioxoles .Scientific Research Applications
Pharmacological Potential
Computational and Pharmacological Evaluation
A study highlighted the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds, including derivatives similar to N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide, showed varied binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) (Faheem, 2018).
Material Science Applications
Proton Exchange Membranes
In the field of material science, sulfonated polybenzothiazoles containing naphthalene derivatives have been synthesized for use as proton exchange membranes. These materials, related in structure to the target compound, exhibited excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities, making them suitable for applications in fuel cells (Wang et al., 2015).
Chemical Properties and Applications
Thermal and Electrical Properties
A series of aromatic copolyethers containing 1,3,4-oxadiazole rings and fluorene groups, which are structurally related to the compound of interest, was prepared. These materials demonstrated high thermal stability and showed potential for use in applications requiring materials with specific dielectric properties (Hamciuc et al., 2009).
Antiviral and Anticancer Research
Antiviral Activity
Research into the antiviral activity of 1,3,4-oxadiazole derivatives, including those structurally related to N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide, demonstrated moderate to high antiviral activity against HIV-1, highlighting the potential of these compounds in antiviral therapy (El‐Sayed et al., 2009).
Anticancer Evaluation
Similarly, certain 1,3,4-oxadiazole derivatives have been evaluated for their anticancer potential, with some compounds found to be active against breast cancer cell lines. This suggests the possible utility of N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide in cancer research (Salahuddin et al., 2014).
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-29(26,27)17-11-9-15(10-12-17)20-23-24-21(28-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNKVDIJZOJNBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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